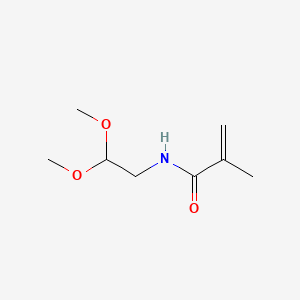

N-(2,2-Dimethoxyethyl)methacrylamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(2,2-dimethoxyethyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(2)8(10)9-5-7(11-3)12-4/h7H,1,5H2,2-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGARLISKINLYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242058 | |

| Record name | N-(2,2-Dimethoxyethyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95984-11-5 | |

| Record name | N-(2,2-Dimethoxyethyl)-2-methyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95984-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,2-Dimethoxyethyl)methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095984115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,2-Dimethoxyethyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,2-dimethoxyethyl)methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2,2-Dimethoxyethyl)methacrylamide: A pH-Responsive Monomer for Advanced Drug Delivery Systems

CAS Number: 95984-11-5[1][2][3][4][5]

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of N-(2,2-Dimethoxyethyl)methacrylamide, a versatile monomer poised to advance the field of drug delivery. We will delve into its synthesis, physicochemical properties, polymerization characteristics, and its pivotal role in the development of stimuli-responsive polymers. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage cutting-edge materials for targeted and controlled therapeutic release.

Introduction: The Promise of Acetal-Containing Polymers

The quest for "smart" drug delivery systems that can release therapeutic agents in response to specific physiological cues has led to the development of a wide array of stimuli-responsive polymers. Among these, polymers sensitive to pH changes are particularly valuable, as many disease microenvironments, such as tumors and inflamed tissues, exhibit a lower pH than healthy tissues.[2][3][4][5]

This compound is a key building block in this arena. Its defining feature is the acetal group, which is stable at neutral or basic pH but readily undergoes hydrolysis under acidic conditions. This pH-lability can be harnessed to trigger a variety of responses in a polymer system, from simple changes in solubility to the complete degradation of the polymer backbone, enabling precise control over drug release.[1][2][3]

This guide will explore the fundamental chemistry of this compound and provide a framework for its application in the design of sophisticated drug delivery vehicles.

Physicochemical Properties

A thorough understanding of the monomer's properties is essential for its effective use in polymer synthesis and application development.

| Property | Value | Source |

| CAS Number | 95984-11-5 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₅NO₃ | [3][4] |

| Molecular Weight | 173.21 g/mol | [3][4] |

| Appearance | Liquid | [1][2] |

| Boiling Point | 304.0 ± 42.0 °C at 760 mmHg | [2] |

| Density | 0.922 g/mL | [4] |

| IUPAC Name | N-(2,2-dimethoxyethyl)-2-methylprop-2-enamide | [3] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the acylation of aminoacetaldehyde dimethyl acetal with methacryloyl chloride. This reaction, a classic Schotten-Baumann type, requires careful control of temperature to prevent polymerization of the methacrylate group and unwanted side reactions.

Experimental Protocol

Materials:

-

Aminoacetaldehyde dimethyl acetal

-

Methacryloyl chloride

-

Triethylamine (or other suitable non-nucleophilic base)

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Inhibitor (e.g., 4-methoxyphenol (MEHQ))

-

Anhydrous magnesium sulfate

-

Celite

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with aminoacetaldehyde dimethyl acetal and anhydrous diethyl ether. An inhibitor such as MEHQ is added to prevent premature polymerization. The flask is cooled to 0 °C in an ice-water bath.

-

Addition of Base: Triethylamine is added to the flask to act as a scavenger for the HCl generated during the reaction.

-

Slow Addition of Acylating Agent: A solution of methacryloyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting amine.

-

Workup: Once the reaction is complete, the triethylamine hydrochloride salt is removed by filtration through a pad of Celite. The filtrate is then washed successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Causality Behind Experimental Choices:

-

Low Temperature (0 °C): This is critical to minimize the exothermic nature of the acylation reaction and, more importantly, to prevent the free-radical polymerization of the methacryloyl chloride and the final product.

-

Inert Atmosphere (Nitrogen): This prevents side reactions and the introduction of moisture, which could hydrolyze the acyl chloride.

-

Slow Addition: This ensures that the heat generated is effectively dissipated and maintains a low concentration of the highly reactive methacryloyl chloride, reducing the likelihood of side reactions.

-

Use of a Non-nucleophilic Base: Triethylamine is used to neutralize the HCl byproduct without competing with the primary amine in reacting with the methacryloyl chloride.

Caption: Workflow for the synthesis of this compound.

Polymerization and the Creation of pH-Responsive Materials

This compound can be polymerized using various techniques, with free-radical polymerization being the most common. The choice of polymerization method will influence the polymer's architecture, molecular weight, and dispersity, all of which are critical for its performance in drug delivery applications.

Polymerization Techniques

-

Free-Radical Polymerization: This is a straightforward method initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, potassium persulfate). While simple, it offers limited control over the polymer architecture.

-

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly recommended.[6] They allow for the synthesis of well-defined polymers with controlled molecular weights, low dispersity, and complex architectures such as block copolymers. This level of control is crucial for creating predictable and reproducible drug delivery systems.

The pH-Responsive Mechanism

The core of this monomer's functionality lies in the acid-catalyzed hydrolysis of the acetal group. In an acidic environment (pH < 6.5), the acetal is cleaved to reveal an aldehyde and two methanol molecules. When this monomer is incorporated into a polymer chain, this hydrolysis event can have several consequences:

-

Increased Hydrophilicity: The conversion of the hydrophobic acetal group to a more hydrophilic aldehyde and alcohol can cause the polymer to swell or dissolve, releasing an encapsulated drug.

-

Polymer Backbone Cleavage: If the acetal group is incorporated into the main chain of the polymer, its cleavage will lead to the degradation of the polymer into smaller, more easily cleared fragments. This is a highly desirable feature for in vivo applications.[1]

Caption: Acid-catalyzed hydrolysis of the acetal group in a polymer chain.

Applications in Drug Development

The unique properties of polymers derived from this compound make them highly suitable for a range of drug delivery applications.

pH-Triggered Drug Release

By copolymerizing this compound with other monomers, it is possible to create amphiphilic block copolymers that self-assemble into nanoparticles (micelles or polymersomes) in aqueous solution.[6] A hydrophobic drug can be encapsulated within the core of these nanoparticles. When the nanoparticles encounter an acidic environment, such as the endosomes of cancer cells, the hydrolysis of the acetal groups in the core-forming block can lead to the disassembly of the nanoparticle and the rapid release of the drug.

Biodegradable Polymer Scaffolds

For applications in tissue engineering and regenerative medicine, it is often desirable to have a scaffold that degrades over time as new tissue is formed. By incorporating this compound into the backbone of a polymer, a biodegradable material can be created that degrades under physiological conditions. The rate of degradation can be tuned by adjusting the density of the acetal linkages in the polymer chain.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]

Always consult the Safety Data Sheet (SDS) before use. The monomer should be stored in a cool, dark place, and the use of an inhibitor is recommended to prevent spontaneous polymerization.

Conclusion

This compound is a highly promising monomer for the development of advanced, stimuli-responsive materials. Its pH-labile acetal group provides a powerful tool for creating drug delivery systems that can release their payload in a controlled and targeted manner. The ability to synthesize well-defined polymers using controlled radical polymerization techniques further enhances its potential. As our understanding of disease biology grows, so too will the demand for sophisticated materials like those derived from this compound, paving the way for more effective and personalized therapies.

References

-

This compound | C8H15NO3 | CID 3024509 - PubChem. [Link]

-

Stimuli-Responsive Main-Chain Degradable Polymers: Synthesis, Applications, and Future Perspectives - ACS Publications. [Link]

-

Stimuli-Responsive Polymers for Biological Detection and Delivery | ACS Macro Letters. [Link]

-

Acetal containing polymers as pH-responsive nano-drug delivery systems - PubMed. [Link]

-

Acetal containing polymers as pH-responsive nano-drug delivery systems - ResearchGate. [Link]

-

Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application - NIH. [Link]

-

Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel - Polymer Chemistry (RSC Publishing). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Acetal containing polymers as pH-responsive nano-drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-Depth Technical Guide to N-(2,2-Dimethoxyethyl)methacrylamide: Properties, Synthesis, and Applications

Introduction

This compound is a functional monomer of significant interest in the field of polymer chemistry and materials science. Its unique chemical structure, featuring a methacrylamide group for polymerization and a hydrolyzable acetal group, makes it a valuable building block for the synthesis of "smart" or stimuli-responsive polymers. These polymers can undergo significant changes in their physical and chemical properties in response to external stimuli, such as pH. This guide provides a comprehensive overview of the chemical properties, synthesis, polymerization, and potential applications of this compound, with a particular focus on its utility for researchers, scientists, and drug development professionals.

The core functionality of this monomer lies in the latent aldehyde group protected as a dimethyl acetal. Under acidic conditions, the acetal can be hydrolyzed to reveal a highly reactive aldehyde. This transformation can be harnessed to design materials with tunable properties, such as degradable hydrogels for drug delivery or surfaces that can be functionalized post-polymerization.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and polymerization. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| IUPAC Name | N-(2,2-dimethoxyethyl)-2-methylprop-2-enamide | [1] |

| Synonyms | N-(2,2-Dimethoxyethyl)-2-methylacrylamide, Methacrylamidoacetaldehyde dimethyl acetal | [1] |

| CAS Number | 95984-11-5 | [1][2] |

| Molecular Formula | C8H15NO3 | [1][3][4] |

| Molecular Weight | 173.21 g/mol | [1][4] |

| Physical Form | Liquid | [2] |

| Boiling Point | 304.0 ± 42.0 °C at 760 mmHg | [2] |

| Flash Point | 137.6 °C | [2] |

| Purity | Typically ≥95% | [2][5] |

| Storage Temperature | 4°C, under nitrogen | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of aminoacetaldehyde dimethyl acetal with methacryloyl chloride. This reaction, a Schotten-Baumann type reaction, is generally performed at low temperatures to control its exothermicity and minimize side reactions.

Experimental Protocol: Synthesis via Methacryloyl Chloride

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

-

Aminoacetaldehyde dimethyl acetal

-

Methacryloyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Methoxyhydroquinone (or other suitable polymerization inhibitor)

-

Dry ice

-

Isopropanol

Procedure:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with aminoacetaldehyde dimethyl acetal and anhydrous diethyl ether. The flask is then cooled to 0°C using a dry ice-isopropanol bath.[6]

-

Base Addition: Triethylamine is added to the reaction mixture to act as a scavenger for the hydrochloric acid byproduct.

-

Acylation: A solution of methacryloyl chloride in anhydrous diethyl ether is added dropwise to the stirred reaction mixture via the dropping funnel. The temperature should be carefully maintained between 0°C and 5°C throughout the addition.[6]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of a voluminous white precipitate of triethylamine hydrochloride will be observed.

-

Workup: Upon completion of the reaction, the precipitate is removed by filtration.

-

Inhibitor Addition: A small amount of methoxyhydroquinone is added to the filtrate to prevent polymerization of the product during storage and handling.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Causality in Experimental Choices:

-

Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is critical to prevent side reactions, such as the polymerization of methacryloyl chloride or the product.

-

Anhydrous Conditions: Methacryloyl chloride is sensitive to moisture and will hydrolyze to methacrylic acid. Therefore, the use of anhydrous solvents and a dry atmosphere (nitrogen) is essential.

-

Inhibitor: The methacrylamide product contains a polymerizable double bond. The addition of an inhibitor is crucial to ensure its stability during purification and storage.

Polymerization of this compound

Polymers of this compound can be synthesized using various polymerization techniques. The choice of method will depend on the desired polymer architecture, molecular weight, and dispersity.

Free Radical Polymerization

A straightforward method for producing polymers of this compound is free radical polymerization.

Experimental Protocol: Free Radical Polymerization

Materials:

-

This compound

-

Azobisisobutyronitrile (AIBN) or other suitable radical initiator

-

Anhydrous solvent (e.g., tetrahydrofuran, dioxane)

Procedure:

-

Solution Preparation: The monomer and initiator are dissolved in the chosen anhydrous solvent in a Schlenk flask.

-

Degassing: The solution is thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically done by several freeze-pump-thaw cycles.

-

Polymerization: The flask is backfilled with an inert gas (e.g., nitrogen or argon) and immersed in an oil bath preheated to the appropriate temperature for the chosen initiator (e.g., 60-70°C for AIBN).

-

Reaction Time: The polymerization is allowed to proceed for a predetermined time, typically several hours.

-

Termination and Precipitation: The polymerization is quenched by cooling the reaction mixture and exposing it to air. The polymer is then isolated by precipitation into a non-solvent, such as cold diethyl ether or hexane.

-

Drying: The precipitated polymer is collected by filtration and dried under vacuum.

Controlled Radical Polymerization

For applications requiring well-defined polymer architectures, such as block copolymers for self-assembly, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are preferred. These methods allow for precise control over molecular weight and dispersity. The synthesis of thermoresponsive polymers from structurally similar monomers like N,N-bis(2-methoxyethyl)acrylamide has been successfully achieved using RAFT.

Stimuli-Responsive Behavior and Applications

The key feature of poly(this compound) is its stimuli-responsive nature. The acetal side chains are stable under neutral and basic conditions but can be hydrolyzed to aldehydes under acidic conditions.

Hydrolysis of the Acetal Group

The hydrolysis of the dimethyl acetal group to an aldehyde functionality is a critical reaction that underpins the utility of these polymers in various applications.

Caption: Hydrolysis of the acetal side chain to an aldehyde.

This transformation can be used to:

-

Create Degradable Hydrogels: Crosslinked hydrogels can be designed to degrade in acidic environments, such as those found in tumor tissues or endosomes, making them suitable for targeted drug delivery.[7]

-

Post-Polymerization Modification: The aldehyde groups can be used as chemical handles for the covalent attachment of biomolecules, drugs, or imaging agents.

-

Dynamic Materials: The reversible nature of acetal formation can be exploited to create self-healing or dynamically reconfigurable materials.

Applications in Drug Delivery and Biomaterials

The ability to control the chemical and physical properties of polymers derived from this compound makes them attractive candidates for various biomedical applications.

-

pH-Responsive Drug Release: Drug-loaded nanoparticles or hydrogels can be designed to release their payload in response to a decrease in pH, offering a mechanism for targeted drug delivery to specific tissues or cellular compartments.[7][8]

-

Gene Delivery: Cationic polymers containing hydrolyzable side chains have been investigated as non-viral vectors for gene delivery. The degradation of the polymer can facilitate the release of nucleic acids inside the cell.[9]

-

Tissue Engineering: Scaffolds made from these polymers can be designed to degrade over time, allowing for the ingrowth of new tissue. The aldehyde groups can also be used to immobilize growth factors or other bioactive molecules.

Caption: pH-triggered drug delivery workflow.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[2] It may also cause respiratory irritation.[10] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[11] Work should be conducted in a well-ventilated area or a fume hood.[10][11] For detailed safety information, refer to the Safety Data Sheet (SDS).[2][11][12]

Conclusion

This compound is a versatile monomer that provides a facile route to the synthesis of functional, stimuli-responsive polymers. The ability to unmask a reactive aldehyde group under acidic conditions opens up a wide range of possibilities for the design of advanced materials for drug delivery, tissue engineering, and other biomedical applications. As research in "smart" materials continues to grow, the importance of monomers like this compound is likely to increase.

References

- PrepChem.com. Synthesis of N-(2,2 dimethoxyethyl)acrylamide.

- Sigma-Aldrich. This compound | 95984-11-5.

- ChemAnalyst. N-(2,2-Dimethoxyethyl)acrylamide (49707-23-5)

- PubChem. This compound | C8H15NO3 | CID 3024509.

- Sigma-Aldrich. This compound | 95984-11-5.

- ChemicalBook. This compound | 95984-11-5.

- MedchemExpress.com.

- ChemShuttle. This compound.

- MDPI. Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide)

- PubMed. Methacrylamide polymers with hydrolysis-sensitive cationic side groups as degradable gene carriers.

- SpringerLink. Poly(N,N-bis(2-methoxyethyl)acrylamide), a thermoresponsive non-ionic polymer combining the amide and the.

- Merck Millipore.

- ChemicalBook. 95984-11-5(this compound) Product Description.

- Apollo Scientific. N-(2-Hydroxyethyl)methacrylamide.

- OUCI. Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium.

- RSC Publishing. Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel.

- Alfa Chemistry. CAS 95984-11-5 this compound.

- NIH. Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate)

- Wikipedia. Methacrylamide.

- MDPI. Hydrogels of Poly(2-hydroxyethyl methacrylate) and Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Dermal Delivery Systems for Dexamethasone.

- MDPI. Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery.

- ResearchGate. Hydrolysis of N-alkyl-N-(phosphonoethyl) substituted (meth)acrylamides...

- ResearchGate. Atom transfer radical polymerization of 2-hydroxyethyl methacrylate and 2-(N,N-dimethylamino)ethyl methacrylate in aqueous homogeneous media: Synthesis and mechanistic studies | Request PDF.

- PMC - NIH. Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium.

- ResearchGate.

Sources

- 1. This compound | C8H15NO3 | CID 3024509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 95984-11-5 [sigmaaldrich.com]

- 3. 95984-11-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. prepchem.com [prepchem.com]

- 7. Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Methacrylamide polymers with hydrolysis-sensitive cationic side groups as degradable gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Synthesis of N-(2,2-Dimethoxyethyl)methacrylamide

This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of N-(2,2-Dimethoxyethyl)methacrylamide, a versatile monomer for the development of advanced, pH-responsive polymers. Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction: The Significance of Acetal-Functionalized Monomers

This compound is a functional monomer of significant interest in the field of "smart" polymers. Its unique structure combines a polymerizable methacrylamide group with a hydrolytically labile acetal moiety. This acetal group serves as a masked aldehyde, which can be deprotected under acidic conditions to reveal a reactive aldehyde functionality. This property is the cornerstone of its utility in creating pH-responsive materials.

Polymers derived from this compound are finding applications in advanced biomedical systems. For instance, they can be designed as drug delivery vehicles that release their therapeutic payload in the acidic microenvironment of a tumor or within the endosomes of a cell[1][2]. The revealed aldehyde can also be used for bioconjugation, allowing for the attachment of proteins, peptides, or other biologically active molecules.

The Synthetic Pathway: A Schotten-Baumann Approach

The most common and efficient synthesis of this compound is achieved through the reaction of methacryloyl chloride with 2,2-dimethoxyethanamine (also known as aminoacetaldehyde dimethyl acetal). This reaction is a classic example of the Schotten-Baumann reaction , a well-established method for forming amides from acid chlorides and amines.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2,2-dimethoxyethanamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine or an excess of the starting amine, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Mechanism: Schotten-Baumann Synthesis

Caption: Schotten-Baumann reaction mechanism for the synthesis.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 2,2-Dimethoxyethanamine | Starting material (nucleophile) |

| Methacryloyl Chloride | Starting material (electrophile) |

| Triethylamine | Base (HCl scavenger) |

| Diethyl Ether (anhydrous) | Reaction solvent |

| Methoxyhydroquinone | Polymerization inhibitor |

| Round-bottom flask | Reaction vessel |

| Addition funnel | Controlled addition of reagent |

| Magnetic stirrer and stir bar | Homogenization of reaction mixture |

| Ice bath | Temperature control |

| Filtration apparatus | Separation of solid byproducts |

| Rotary evaporator | Solvent removal |

Step-by-Step Synthesis Procedure

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

-

Preparation of the Reaction Vessel: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, combine 2,2-dimethoxyethanamine (1.0 eq), triethylamine (1.1 eq), and anhydrous diethyl ether.

-

Cooling: Cool the flask in an ice bath to 0°C with continuous stirring.

-

Preparation of the Acyl Chloride Solution: In the addition funnel, prepare a solution of methacryloyl chloride (1.05 eq) in anhydrous diethyl ether.

-

Reaction: Add the methacryloyl chloride solution dropwise to the cooled amine solution over a period of 40-60 minutes. It is critical to maintain the internal temperature of the reaction mixture between 0 and 5°C to minimize side reactions. A white precipitate of triethylamine hydrochloride will form.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 2 hours.

-

Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for another 1-2 hours.

-

Work-up:

-

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter to remove the drying agent.

-

Add a small amount of a polymerization inhibitor, such as methoxyhydroquinone, to the filtrate.

-

-

Isolation of the Crude Product: Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

Purification and Characterization

Purification

The crude product can be purified by either recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system for the recrystallization of N-substituted acrylamides is a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, petroleum ether). The crude product is dissolved in a minimal amount of the hot good solvent, and the poor solvent is added dropwise until the solution becomes cloudy. Upon cooling, pure crystals of the product should form.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most definitive method for confirming the structure. The expected chemical shifts (predicted, in CDCl₃) are:

-

δ ~6.5-7.0 ppm (broad singlet, 1H, N-H)

-

δ ~5.7 ppm (singlet, 1H, vinyl C=CH₂)

-

δ ~5.3 ppm (singlet, 1H, vinyl C=CH₂)

-

δ ~4.5 ppm (triplet, 1H, CH(OCH₃)₂)

-

δ ~3.5 ppm (doublet of triplets, 2H, N-CH₂)

-

δ ~3.4 ppm (singlet, 6H, O-CH₃)

-

δ ~1.9 ppm (singlet, 3H, C-CH₃)

-

-

¹³C NMR: The carbon NMR spectrum will further confirm the structure. Expected chemical shifts (predicted, in CDCl₃) are:

-

δ ~168 ppm (C=O, amide)

-

δ ~140 ppm (C=CH₂, vinyl)

-

δ ~120 ppm (C=CH₂, vinyl)

-

δ ~103 ppm (CH(OCH₃)₂)

-

δ ~55 ppm (O-CH₃)

-

δ ~42 ppm (N-CH₂)

-

δ ~18 ppm (C-CH₃)

-

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic peaks for the amide group (N-H stretch around 3300 cm⁻¹, C=O stretch around 1650 cm⁻¹), the vinyl group (C=C stretch around 1620 cm⁻¹), and C-O stretches for the acetal group (around 1100-1200 cm⁻¹).

Properties and Applications of Poly(this compound)

The monomer this compound can be readily polymerized using standard free-radical polymerization techniques to yield poly(this compound).

Hydrolytic Stability and pH-Responsiveness

The key feature of this polymer is the acid-labile acetal group. Under neutral or basic conditions, the acetal is stable. However, in an acidic environment (e.g., pH < 5), the acetal undergoes hydrolysis to an aldehyde. This transformation dramatically changes the properties of the polymer, making it more hydrophilic and introducing a reactive aldehyde functionality. This pH-triggered conversion is the basis for its use in stimuli-responsive materials[1][2]. The amide bond of the methacrylamide backbone is generally more resistant to hydrolysis than the ester bond in corresponding methacrylate polymers.

Biomedical Applications

The unique properties of poly(this compound) and its copolymers make them promising candidates for a variety of biomedical applications:

-

pH-Responsive Drug Delivery: The polymer can be used to encapsulate drugs in nanoparticles that are stable at physiological pH but disassemble and release their cargo in the acidic environment of tumors or endosomes[1].

-

Bioconjugation: The aldehyde groups unmasked at low pH can be used to attach targeting ligands, imaging agents, or other biomolecules via chemistries such as reductive amination.

-

Tissue Engineering: The ability to tune the polymer's properties with pH can be exploited in the design of scaffolds for tissue engineering.

Safety Considerations

-

Methacryloyl chloride is highly flammable, corrosive, and toxic upon inhalation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

2,2-Dimethoxyethanamine is a flammable and corrosive liquid. Handle with care and appropriate PPE.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources in the vicinity of the experiment.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a robust and reproducible method for obtaining this valuable monomer. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can reliably produce high-purity material. The unique pH-responsive nature of the resulting polymers opens up exciting possibilities for the development of advanced materials for drug delivery, bioconjugation, and other biomedical applications.

References

- This guide is a synthesis of established chemical principles and protocols. For specific procedural details that may have been adapted, consulting primary literature on Schotten-Baumann reactions is recommended.

- Murthy, N., et al. (2003). The design and synthesis of a novel pH-responsive polymer for drug delivery. Journal of Controlled Release, 89(3), 365-374.

- Bae, Y., et al. (2003). Design and biological characterization of a novel pH-sensitive polymer for drug delivery. Pharmaceutical Research, 20(4), 547-553.

Sources

- 1. Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Ultrasensitive (Co)polymers Based on Poly(methacrylamide) Structure with Fining-Tunable pH Responsive Value - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N-(2,2-Dimethoxyethyl)methacrylamide from methacryloyl chloride

An In-Depth Technical Guide to the Synthesis of N-(2,2-Dimethoxyethyl)methacrylamide from Methacryloyl Chloride

Abstract

This compound (NDEAM) is a functional monomer of significant interest in polymer chemistry and materials science, particularly for biomedical applications. Its defining feature, the acid-labile acetal group, serves as a masked aldehyde, enabling the post-polymerization introduction of functional moieties through conjugation or the formation of dynamic hydrogel networks. This guide provides a comprehensive, in-depth protocol for the synthesis of NDEAM via the nucleophilic acyl substitution reaction between methacryloyl chloride and aminoacetaldehyde dimethyl acetal. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, discuss critical safety considerations for handling reagents, and outline the analytical techniques required for the structural verification and purity assessment of the final product. This document is intended for researchers, chemists, and materials scientists engaged in the development of advanced polymers for drug delivery, tissue engineering, and diagnostics.

Introduction: The Significance of NDEAM in Advanced Polymer Systems

The field of drug delivery and biomaterials science continually seeks innovative monomers to build polymers with precisely controlled functionalities. This compound (NDEAM) has emerged as a valuable building block for such "smart" polymers. The polymer derived from NDEAM, poly(this compound), possesses a side chain with a dimethyl acetal group. Under mildly acidic conditions, this protecting group can be hydrolyzed to reveal a reactive aldehyde.

This latent functionality is the cornerstone of NDEAM's utility:

-

Bioconjugation: The aldehyde can be used to covalently link therapeutic agents, targeting ligands, or imaging probes to the polymer backbone through reactions like Schiff base formation.

-

pH-Responsive Drug Delivery: Polymers containing NDEAM can be designed to be stable at physiological pH (7.4) but release their payload in the acidic microenvironments of tumors or endosomes.[1][2]

-

Hydrogel Formation: The aldehyde groups can react with crosslinkers containing hydrazide or amine functionalities to form pH-sensitive hydrogels for controlled release or cell scaffolding.

This guide details the efficient and high-yield synthesis of NDEAM from commercially available precursors: methacryloyl chloride and aminoacetaldehyde dimethyl acetal.[3] The reaction is a robust and scalable Schotten-Baumann type acylation.

Reaction Mechanism and Stoichiometry

The synthesis of NDEAM is a classic example of nucleophilic acyl substitution. The nitrogen atom of the primary amine in aminoacetaldehyde dimethyl acetal acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methacryloyl chloride.

The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aminoacetaldehyde dimethyl acetal attacks the carbonyl carbon of methacryloyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Deprotonation: A base, typically a tertiary amine like triethylamine or an excess of the reactant amine, removes the proton from the newly formed amide nitrogen, yielding the final product, NDEAM, and a hydrochloride salt byproduct.

The reaction must be conducted under anhydrous conditions, as methacryloyl chloride readily hydrolyzes in the presence of water to form methacrylic acid.[4] Cooling the reaction is crucial to control the exothermic nature of the acylation and to prevent the spontaneous polymerization of the methacrylate moiety.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures and is designed for laboratory-scale synthesis.[5]

Reagents and Materials

All reagents should be of high purity and used as received. Anhydrous solvents are recommended to prevent hydrolysis of the acid chloride.

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| Methacryloyl Chloride | C₄H₅ClO | 104.53 | 920-46-7 | Highly corrosive, flammable, and moisture-sensitive.[4] |

| Aminoacetaldehyde Dimethyl Acetal | C₄H₁₁NO₂ | 105.14 | 22483-09-6 | Corrosive. |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Anhydrous grade. Acts as an HCl scavenger. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Anhydrous grade. Reaction solvent. |

| Methoxyhydroquinone (MEHQ) | C₇H₈O₃ | 124.14 | 150-76-5 | Polymerization inhibitor.[5] |

Critical Safety Precautions

Methacryloyl chloride is a highly hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood.[6][7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), splash-proof goggles, a face shield, and a lab coat.[8][9]

-

Handling: Methacryloyl chloride is corrosive, flammable, and a lachrymator.[4] It reacts violently with water, alcohols, and bases.[6] Use non-sparking tools and ensure all glassware is dry.[6] Keep away from ignition sources.[8]

-

Emergency Measures: An emergency eyewash station and safety shower must be immediately accessible.[6][7] In case of skin contact, immediately wash the affected area with copious amounts of water.[7]

-

Storage: Store methacryloyl chloride in a cool, dry, well-ventilated area, away from incompatible materials, under an inert atmosphere if possible.[4][7]

Step-by-Step Synthesis Procedure

-

Reaction Setup: Equip a 500 mL three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

-

Charge Reactants: To the flask, add aminoacetaldehyde dimethyl acetal (10.5 g, 0.1 mol) and triethylamine (11.1 g, 0.11 mol) dissolved in 200 mL of anhydrous ethyl acetate.

-

Cooling: Place the flask in an ice-isopropanol bath and cool the stirring solution to 0 °C.[5]

-

Addition of Acid Chloride: Dissolve methacryloyl chloride (10.45 g, 0.1 mol) in 50 mL of anhydrous ethyl acetate and add this solution to the dropping funnel. Add the methacryloyl chloride solution dropwise to the reaction flask over a period of 40-60 minutes, ensuring the internal temperature does not exceed 5 °C.[5]

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours, followed by stirring at room temperature for 4 hours. A voluminous white precipitate of triethylamine hydrochloride will form.[5]

-

Work-up: Remove the hydrochloride salt by vacuum filtration, washing the solid with a small amount of cold ethyl acetate.

-

Inhibitor Addition: To the combined filtrate, add a small amount of MEHQ (~100 mg) to prevent polymerization during storage and concentration.[5]

-

Concentration: Remove the ethyl acetate solvent using a rotary evaporator under reduced pressure. This will yield the crude product as an oil or a low-melting solid. A yield of approximately 92% can be expected.[5]

Purification

For most applications, the product obtained after filtration and solvent evaporation is of sufficient purity. If further purification is required, the crude product can be purified by:

-

Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

-

Column Chromatography: Flash chromatography on silica gel using a gradient of ethyl acetate in hexanes can be used to remove minor impurities.

Analytical Characterization

Verifying the identity and purity of the synthesized NDEAM is a critical final step.

Sources

- 1. Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]

- 4. vandemark.com [vandemark.com]

- 5. prepchem.com [prepchem.com]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 9. abdurrahmanince.net [abdurrahmanince.net]

An In-depth Technical Guide to the Purification of N-(2,2-Dimethoxyethyl)methacrylamide (DMAm) Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,2-Dimethoxyethyl)methacrylamide (DMAm) is a functional monomer of significant interest in the development of advanced polymers for biomedical applications. Its unique structure, featuring a protected aldehyde group (as a dimethyl acetal) and a polymerizable methacrylamide moiety, makes it a valuable building block for stimuli-responsive hydrogels, drug delivery vehicles, and bioconjugates. The acetal group can be readily hydrolyzed under acidic conditions to reveal a reactive aldehyde, enabling post-polymerization modification and the covalent attachment of therapeutic agents or targeting ligands.

The success of these applications hinges on the use of high-purity DMAm. Impurities, such as unreacted starting materials, by-products from synthesis, or inhibitors added for stabilization, can significantly impact polymerization kinetics, polymer properties, and the biocompatibility of the final product. This guide, therefore, provides a comprehensive overview of the purification, analysis, and safe handling of DMAm, empowering researchers to obtain a monomer of the requisite quality for their demanding applications.

Understanding the Impurity Profile of this compound

The purification strategy for DMAm must be designed to remove a range of potential impurities. These can be broadly categorized as follows:

-

Synthesis-Related Impurities: The common synthesis of DMAm involves the reaction of methacryloyl chloride with 2,2-dimethoxyethanamine. This process can lead to several impurities, including:

-

Unreacted Starting Materials: Residual 2,2-dimethoxyethanamine and methacrylic acid (from the hydrolysis of methacryloyl chloride).

-

By-products: Aminoacetaldehyde dimethylacetal hydrochloride is a common by-product that can precipitate during synthesis.[1]

-

-

Inhibitors: To prevent spontaneous polymerization during storage and transport, DMAm is typically stabilized with inhibitors, most commonly p-methoxyphenol (MEHQ). While essential for shelf-life, these inhibitors must be removed prior to polymerization as they function by scavenging the free radicals necessary for the reaction to proceed.

-

Storage-Related Impurities: Over time, and especially with improper storage, oligomers of DMAm can form. Water is also a common impurity that can affect polymerization.

Purification Methodologies: A Step-by-Step Approach

The purification of DMAm is a multi-step process that typically begins with the removal of the polymerization inhibitor, followed by a primary purification technique to remove other impurities.

Inhibitor Removal: The Critical First Step

The most common and effective method for removing the acidic MEHQ inhibitor is column chromatography using basic alumina.

This method is highly effective for the removal of phenolic inhibitors like MEHQ.

Materials:

-

This compound (DMAm) containing MEHQ inhibitor

-

Activated basic alumina (Brockmann I, ~150 mesh)

-

Glass chromatography column with a stopcock

-

Glass wool

-

Collection flask

Procedure:

-

Column Preparation:

-

Securely clamp the chromatography column in a vertical position.

-

Place a small plug of glass wool at the bottom of the column to support the packing material.

-

Dry-pack the column with activated basic alumina. Gently tap the column to ensure the alumina is well-packed.

-

-

Purification:

-

Carefully add the DMAm monomer to the top of the alumina bed.

-

Open the stopcock and allow the monomer to pass through the column under gravity.

-

Collect the purified, inhibitor-free monomer in a clean, dry flask.

-

-

Post-Purification:

-

The purified DMAm is now highly susceptible to polymerization and should be used immediately.

-

Causality Behind Experimental Choices:

-

Basic Alumina: MEHQ is a weakly acidic phenol. Basic alumina provides a high surface area of basic sites that strongly adsorb the acidic MEHQ, allowing the neutral DMAm monomer to pass through unretained.[2][3]

-

Gravity Flow: Applying pressure can lead to channeling, where the liquid creates preferential paths through the packing material, reducing the interaction between the monomer solution and the alumina and leading to incomplete inhibitor removal.

Primary Purification: Achieving High Purity

Following inhibitor removal, vacuum distillation is the preferred method for obtaining high-purity, liquid DMAm.

This technique separates DMAm from less volatile impurities, such as oligomers and residual salts.

Materials:

-

Inhibitor-free this compound

-

Vacuum distillation apparatus (distilling flask, short path distillation head, condenser, receiving flask)

-

Vacuum pump and gauge

-

Heating mantle with magnetic stirring

-

Boiling chips or magnetic stir bar

-

A small quantity of a polymerization inhibitor (e.g., MEHQ or phenothiazine) for the receiving flask

Procedure:

-

Apparatus Setup:

-

Assemble the vacuum distillation apparatus, ensuring all glassware is clean and dry.

-

Add boiling chips or a magnetic stir bar to the distilling flask.

-

Crucially, add a very small amount of a polymerization inhibitor to the receiving flask. This will stabilize the purified monomer as it is collected.

-

-

Distillation:

-

Charge the distilling flask with the inhibitor-free DMAm.

-

Begin stirring and apply vacuum, gradually reducing the pressure.

-

Once the desired vacuum is reached, begin heating the distilling flask gently.

-

Collect the distilled DMAm in the receiving flask, which should be cooled in an ice bath to ensure efficient condensation.

-

Monitor the vapor temperature and the distilling flask temperature closely to avoid overheating, which can induce polymerization.

-

-

Post-Purification:

-

Once the distillation is complete, cool the system and then carefully release the vacuum.

-

The purified DMAm should be stored under the appropriate conditions (see "Safe Handling and Storage of Purified DMAm" section).

-

Causality Behind Experimental Choices:

-

Vacuum: DMAm has a high boiling point at atmospheric pressure. Applying a vacuum lowers the boiling point, allowing for distillation at a lower temperature and minimizing the risk of thermally induced polymerization.[4][5]

-

Inhibitor in Receiving Flask: As the purified DMAm is collected, it is free of inhibitor and highly prone to polymerization. Adding a small amount of inhibitor to the receiving flask ensures its stability upon collection.

-

Short Path Distillation Head: This minimizes the distance the hot DMAm vapor has to travel, reducing the likelihood of polymerization within the apparatus.

Purity Assessment: A Self-Validating System

The purity of the DMAm monomer should be rigorously assessed both before and after purification. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for quantifying the purity of DMAm and detecting impurities.

Proposed HPLC Method:

| Parameter | Recommended Condition | Rationale |

| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm | C18 columns are versatile and effective for separating small to medium-sized organic molecules like DMAm and its likely impurities. |

| Mobile Phase | Isocratic, 60:40 Acetonitrile:Water | A common mobile phase for (meth)acrylamide monomers, providing good resolution.[6][7] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 210 nm | The amide chromophore in DMAm absorbs in the low UV range. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Expected Results:

-

A major peak corresponding to DMAm.

-

Smaller peaks corresponding to impurities. The peak area of the DMAm relative to the total peak area gives a measure of its purity.

-

MEHQ, if present, will have a distinct retention time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for confirming the structure of DMAm and identifying impurities.

Expected ¹H NMR Chemical Shifts for DMAm (in CDCl₃):

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| CH ₃-C= | ~1.9 | s | 3H |

| CH ₂=C | ~5.3, ~5.7 | s, s | 2H |

| NH | ~6.5 | br s | 1H |

| N-CH ₂ | ~3.4 | t | 2H |

| CH (OCH₃)₂ | ~4.5 | t | 1H |

| O-CH ₃ | ~3.3 | s | 6H |

(Note: Predicted chemical shifts. Actual values may vary slightly.)

Using ¹H NMR for Purity Assessment:

-

Residual Solvents: Sharp singlets corresponding to common laboratory solvents (e.g., dichloromethane, ethyl acetate) may be visible.

-

Unreacted Starting Materials: The presence of 2,2-dimethoxyethanamine would be indicated by characteristic peaks for its amine and methoxy groups.

-

Oligomers/Polymers: Broadening of the peaks, especially in the vinyl region (5-6 ppm), can indicate the presence of oligomers or polymer.

Workflow Visualizations

Purification Workflow Diagram

Caption: General workflow for the purification of DMAm.

Decision Tree for Purity Analysis

Caption: Decision-making process based on purity analysis results.

Safe Handling and Storage of Purified DMAm

Purified, inhibitor-free DMAm is highly susceptible to spontaneous polymerization. Therefore, strict adherence to safe handling and storage procedures is paramount.

-

Immediate Use: It is strongly recommended to use the purified monomer immediately after preparation.

-

Short-Term Storage: If immediate use is not possible, the purified monomer (containing a small amount of added inhibitor from the receiving flask during distillation) should be stored for the shortest possible time under the following conditions:

-

Temperature: 2-8°C.

-

Atmosphere: In a tightly sealed container with a headspace of air (oxygen is required for MEHQ to be an effective inhibitor).

-

Light: Protected from light by using an amber glass container or by wrapping the container in aluminum foil.

-

-

Personal Protective Equipment (PPE): Always handle DMAm in a well-ventilated fume hood. Wear appropriate PPE, including:

-

Safety goggles or a face shield.

-

Chemical-resistant gloves (e.g., nitrile).

-

A lab coat.

-

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Inhibitor Removal | - Inactive or insufficient basic alumina.- Channeling in the chromatography column. | - Use freshly activated basic alumina.- Increase the amount of alumina.- Ensure the column is packed uniformly. |

| Polymerization During Distillation | - Temperature is too high.- Vacuum is not low enough.- "Hot spots" in the heating mantle. | - Lower the heating mantle temperature.- Ensure the vacuum system is leak-free.- Use a silicone oil bath for more uniform heating. |

| Low Recovery After Purification | - Some monomer may be retained on the alumina column.- Loss of material during transfers. | - A small amount of loss on the column is expected.- Ensure careful and quantitative transfers between steps. |

| Cloudy Appearance of Purified Monomer | - Residual water. | - Ensure all glassware is scrupulously dry.- If necessary, the monomer can be dried over anhydrous magnesium sulfate and filtered before distillation. |

Conclusion

The purification of this compound is a critical step in the synthesis of well-defined polymers for advanced applications. By understanding the potential impurities and implementing robust purification and analytical protocols, researchers can ensure the high quality of their monomer, leading to more reproducible polymerization results and reliable performance of the final materials. The methods outlined in this guide provide a solid foundation for achieving the high-purity DMAm necessary for cutting-edge research in drug delivery and biomaterials science.

References

-

PrepChem. Synthesis of N-(2,2 dimethoxyethyl)acrylamide. [Link]

-

ResearchGate. ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). [Link]

-

Royal Society of Chemistry. N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles in “greener” reaction conditions. [Link]

-

SIELC Technologies. Separation of 2-Methoxyethyl methacrylate on Newcrom R1 HPLC column. [Link]

-

PubChem. This compound. [Link]

-

University of Alberta. Column chromatography. [Link]

-

ResearchGate. Nuclear magnetic resonance ( 1 H NMR) spectrum of 2-hydroxyethyl methacrylate (HEMA) in acetone-d 6. [Link]

-

ResearchGate. May I ask how to remove the inhibitor of 2-methacryloyloxyethyl phosphorylcholine monomer? please?. [Link]

-

Teledyne ISCO. RediSep® Alumina Neutral Columns (48 Gram) - Package of 15. [Link]

-

SIELC Technologies. Separation of Acrylamide on Newcrom R1 HPLC column. [Link]

-

ResearchGate. Synthesis of N-(2-(dimethylamino)ethyl)acrylamide, 4-formyl-2-methoxyphenylacrylate (VA) monomers and poly(NIPAAm-co-DMAEAm-co-VA) terpolymer. [Link]

-

ChemBK. This compound. [Link]

-

Royal Society of Chemistry. Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel. [Link]

- Google Patents. Vacuum distillation method for easily polymerizable compound and method for producing acrylic acid.

-

ResearchGate. Chromatographic separations and mechanisms. [Link]

-

MP Biomedicals. Adsorbents for Chromatography. [Link]

- Google Patents. Vacuum distillation method for easily polymerizable compound and method for producing acrylic acid.

Sources

- 1. prepchem.com [prepchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. mpbio.com [mpbio.com]

- 4. US20160237017A1 - Vacuum distillation method for easily polymerizable compound and method for producing acrylic acid - Google Patents [patents.google.com]

- 5. EP3064485A1 - Vacuum distillation method for easily polymerizable compound and method for producing acrylic acid - Google Patents [patents.google.com]

- 6. Separation of 2-Methoxyethyl methacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Separation of Acrylamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Solubility of N-(2,2-Dimethoxyethyl)methacrylamide in Organic Solvents

Introduction

N-(2,2-Dimethoxyethyl)methacrylamide is a functional monomer increasingly utilized in the synthesis of advanced polymers for biomedical applications, including drug delivery systems and responsive hydrogels.[1][2] The precise control over polymerization processes and the subsequent polymer properties are critically dependent on the solubility characteristics of the monomer in various organic solvents. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a predictive analysis based on its molecular structure and a detailed experimental framework for empirical determination.

Molecular Structure and its Implications for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The chemical structure of this compound, with a molecular weight of 173.21 g/mol , reveals several key functional groups that dictate its solubility profile.[3]

-

Methacrylamide Group: This core functional group contains a polar amide linkage (-C(O)NH-) capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This imparts a degree of polarity to the molecule.

-

Acetal Group: The N-(2,2-dimethoxyethyl) side chain features two ether linkages (-O-CH₃) within an acetal functionality. These ether groups can act as hydrogen bond acceptors, contributing to the molecule's ability to interact with protic solvents.

-

Alkyl Backbone: The molecule also possesses nonpolar hydrocarbon components, including the methyl group on the acrylamide and the ethyl bridge.

The presence of both polar (amide, ether) and nonpolar (alkyl) moieties suggests that this compound will exhibit a nuanced solubility profile, with miscibility in a range of organic solvents.

Predicted Solubility Profile

Based on its structure, the following solubility trends can be anticipated:

-

High Solubility in Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are expected to be excellent solvents for this compound. Their high polarity and ability to accept hydrogen bonds will facilitate strong interactions with the amide and ether groups of the monomer.

-

Good Solubility in Alcohols: Protic solvents like methanol, ethanol, and isopropanol should readily dissolve the monomer due to their ability to engage in hydrogen bonding with the amide and ether functionalities.

-

Moderate Solubility in Halogenated and Ketone Solvents: Dichloromethane, chloroform, and acetone are likely to be effective solvents. While they are less polar than alcohols or polar aprotic solvents, they can still engage in dipole-dipole interactions.

-

Limited Solubility in Nonpolar Solvents: Nonpolar solvents such as hexanes and toluene are expected to be poor solvents for this compound due to the significant polarity mismatch.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for precise applications. A standard method for determining the solubility of a liquid monomer in an organic solvent is the static equilibrium method.

Experimental Workflow: Static Equilibrium Method

Caption: Workflow for determining solubility via the static equilibrium method.

Detailed Protocol

-

Materials and Equipment:

-

This compound (purity ≥ 95%)[4]

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Calibrated pipettes or burettes

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

-

Procedure:

-

Accurately weigh a small amount of this compound (e.g., 100 mg) into a tared glass vial.

-

Place a small stir bar in the vial and place it on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Begin stirring the monomer.

-

Using a calibrated pipette or burette, add the selected organic solvent in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the mixture to equilibrate for a set period (e.g., 5-10 minutes) and observe for complete dissolution. The endpoint is reached when a single, clear, and homogeneous phase is observed.

-

Record the total volume of solvent added to achieve complete dissolution.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

-

Calculation of Solubility: Solubility (g/100mL) = (Mass of monomer (g) / Volume of solvent (mL)) * 100

Data Presentation and Interpretation

The results of the solubility experiments should be tabulated for clear comparison and interpretation.

Table 1: Qualitative and Quantitative Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (g/100mL) | Observations |

| Polar Aprotic | Dimethylformamide (DMF) | Very High | > 50 | Readily miscible |

| Dimethyl Sulfoxide (DMSO) | Very High | > 50 | Readily miscible | |

| N-Methyl-2-pyrrolidone (NMP) | Very High | > 50 | Readily miscible | |

| Alcohols | Methanol | High | > 30 | Forms a clear solution |

| Ethanol | High | > 30 | Forms a clear solution | |

| Isopropanol | Good | > 20 | Forms a clear solution | |

| Halogenated | Dichloromethane | Good | > 20 | Forms a clear solution |

| Chloroform | Good | > 20 | Forms a clear solution | |

| Ketones | Acetone | Good | > 20 | Forms a clear solution |

| Ethers | Tetrahydrofuran (THF) | Moderate | ~10-20 | Slower dissolution |

| Nonpolar | Toluene | Low | < 5 | Forms a biphasic mixture |

| Hexanes | Very Low | < 1 | Immiscible |

Note: The quantitative data in this table is hypothetical and serves as a template for presenting experimentally determined values.

Influence of Temperature on Solubility

The dissolution of a solute in a solvent can be an endothermic or exothermic process. For most solid and liquid solutes, solubility increases with temperature. It is crucial to determine the temperature dependence of solubility for applications that involve heating or cooling steps, such as polymerization at elevated temperatures.

Caption: Key factors influencing the solubility of the monomer.

Applications in Polymer Synthesis and Drug Development

The choice of solvent is critical in the synthesis of polymers from this compound. For instance, in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the solvent must solubilize the monomer, the polymer, and the chain transfer agent.[5] In drug delivery applications, the resulting polymer may need to be soluble in a specific solvent for formulation and processing, while exhibiting different solubility properties in an aqueous physiological environment.[1]

Conclusion

This compound is a versatile monomer with a predictable yet nuanced solubility profile in organic solvents. Its amphiphilic character, arising from the combination of polar amide and ether groups with a nonpolar alkyl backbone, allows for its dissolution in a range of polar and moderately polar solvents. This guide provides a robust framework for both predicting and experimentally determining its solubility, empowering researchers and drug development professionals to make informed decisions in their experimental design and process development.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?[Link][6]

-

IADR Abstract Archives. Monomer/Solvent Solubility Interaction Parameter Comparisons. [Link][7]

-

ResearchGate. Poly(N,N-bis(2-methoxyethyl)acrylamide), a thermoresponsive non-ionic polymer combining the amide and the ethyleneglycolether motifs. [Link][5]

-

RSC Publishing. Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel. [Link][1]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

MDPI. Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization. [Link][8]

-

Springer. Poly(N,N-bis(2-methoxyethyl)acrylamide), a thermoresponsive non-ionic polymer combining the amide and the ethyleneglycolether motifs. [Link]

-

Semantic Scholar. Poly(N,N-bis(2-methoxyethyl)acrylamide), a thermoresponsive non-ionic polymer combining the amide and the ethyleneglycolether motifs. [Link][9]

-

Wiley Online Library. Poly[N‐(2‐hydroxypropyl)methacrylamide]. IV. Heterogeneous polymerization. [Link][10]

Sources

- 1. Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. polysciences.com [polysciences.com]

- 3. This compound | C8H15NO3 | CID 3024509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 95984-11-5 [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Monomer/Solvent Solubility Interaction Parameter Comparisons IADR Abstract Archives [iadr.abstractarchives.com]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] Poly(N,N-bis(2-methoxyethyl)acrylamide), a thermoresponsive non-ionic polymer combining the amide and the ethyleneglycolether motifs | Semantic Scholar [semanticscholar.org]

- 10. Poly[N‐(2‐hydroxypropyl)methacrylamide]. IV. Heterogeneous polymerization | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Hydrolysis of the Acetal Group in N-(2,2-Dimethoxyethyl)methacrylamide (DMAEMA)

Introduction

N-(2,2-Dimethoxyethyl)methacrylamide (DMAEMA) is a functional monomer of significant interest in the development of "smart" or environmentally responsive polymers. Its growing importance, particularly in the biomedical and pharmaceutical fields, stems from the presence of a pH-labile acetal group. Polymers derived from DMAEMA are characterized by their ability to remain stable at physiological pH (around 7.4) while undergoing rapid hydrolysis in mildly acidic environments, such as those found in tumor microenvironments or endo-lysosomal compartments of cells.[1][2] This pH-triggered transformation from a relatively hydrophobic entity to a more hydrophilic one, releasing methanol and a primary amine-bearing methacrylamide, is the cornerstone of its application in targeted drug delivery, diagnostics, and other advanced material sciences.[3][4]

This technical guide provides a comprehensive overview of the core principles governing the hydrolysis of the acetal group in DMAEMA and its polymeric derivatives. We will delve into the underlying chemical mechanisms, explore the critical factors that influence the kinetics of this transformation, and provide detailed experimental protocols for researchers and drug development professionals to effectively induce and monitor this process. The insights and methodologies presented herein are designed to equip scientists with the foundational knowledge required to harness the full potential of DMAEMA-based polymers in their research and development endeavors.

The Chemistry of Acetal Hydrolysis: A Mechanistic Perspective

The hydrolysis of the acetal group in this compound is a classic example of an acid-catalyzed reaction.[5][6] Under neutral or basic conditions, the acetal linkage is remarkably stable.[7] However, in the presence of an acid, the reaction proceeds through a series of well-defined steps, ultimately leading to the cleavage of the carbon-oxygen bonds of the acetal.

The generally accepted mechanism for the acid-catalyzed hydrolysis of an acetal involves the following key stages:[5][7][8]

-

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the acetal by a hydronium ion (H₃O⁺). This step is crucial as it converts a poor leaving group (an alkoxide) into a good leaving group (an alcohol).

-

Formation of a Carbocation Intermediate: The protonated acetal then undergoes a unimolecular dissociation, where the leaving group (methanol, in the case of DMAEMA) departs, resulting in the formation of a resonance-stabilized carbocation, specifically an oxonium ion. This step is typically the rate-determining step of the overall reaction.[7]

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbocation.

-

Deprotonation: A subsequent deprotonation step, facilitated by water or another base, yields a hemiacetal intermediate.

-

Repetition of the Process: The hemiacetal then undergoes a similar sequence of protonation of the remaining methoxy group, elimination of a second methanol molecule to form a protonated aldehyde, and finally, deprotonation to yield the aldehyde and regenerate the acid catalyst.

For DMAEMA, this hydrolysis transforms the monomer unit into N-(2-oxoethyl)methacrylamide and releases two molecules of methanol.

Caption: Acid-catalyzed hydrolysis of the DMAEMA acetal group.

Factors Influencing the Rate of Hydrolysis

The kinetics of DMAEMA acetal hydrolysis can be finely tuned by several experimental parameters. Understanding and controlling these factors is paramount for designing polymers with desired release profiles for applications like drug delivery.

| Factor | Effect on Hydrolysis Rate | Rationale |